4-azido-2-bromo-1-methoxybenzene
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Overview
Description
4-Azido-2-bromo-1-methoxybenzene is an organic compound characterized by the presence of azido, bromo, and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-bromo-1-methoxybenzene typically involves the following steps:
Bromination: Starting with 1-methoxybenzene (anisole), bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromo group at the ortho position relative to the methoxy group.
Azidation: The bromo compound is then subjected to nucleophilic substitution with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to replace the bromo group with an azido group.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: The azido group can participate in various substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C).
Cycloaddition: Alkynes in the presence of a copper catalyst (CuSO4 and sodium ascorbate).
Major Products:
Amines: From reduction of the azido group.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
4-Azido-2-bromo-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The azido group can be used for surface modification of materials, introducing functional groups that can further react or bind to other molecules.
Bioconjugation: The azido group can be used in click chemistry for labeling biomolecules, facilitating the study of biological processes.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Mechanism of Action
The reactivity of 4-azido-2-bromo-1-methoxybenzene is primarily due to the azido group, which can undergo various chemical transformations. The azido group is a good leaving group, making it reactive in substitution and cycloaddition reactions. The bromo and methoxy groups also influence the compound’s reactivity by affecting the electron density on the benzene ring.
Comparison with Similar Compounds
4-Azidoanisole: Similar structure but lacks the bromo group.
2-Bromo-4-nitroanisole: Contains a nitro group instead of an azido group.
4-Azido-2-chloro-1-methoxybenzene: Contains a chloro group instead of a bromo group.
Uniqueness: 4-Azido-2-bromo-1-methoxybenzene is unique due to the combination of azido, bromo, and methoxy groups, which confer distinct reactivity patterns and potential applications compared to its analogs. The presence of both azido and bromo groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactivity, applications, and comparison with similar compounds
Properties
CAS No. |
1034293-10-1 |
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Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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